2-Methyl-5-hydroxytryptamine hydrochloride
Overview
Description
2-Methyl-5-hydroxytryptamine hydrochloride is a synthetic compound that acts as an agonist of the 5-HT3 and 5-HT6 receptors. It is closely related to serotonin, a neurotransmitter that plays a crucial role in mood regulation, cognition, and various physiological processes . The compound is often used in scientific research to study the functions and mechanisms of serotonin receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-hydroxytryptamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methylindole.
Hydroxylation: The 2-methylindole is hydroxylated at the 5-position to form 2-methyl-5-hydroxyindole.
Amination: The hydroxylated compound undergoes amination to introduce the aminoethyl group, resulting in 2-methyl-5-hydroxytryptamine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining precise temperature conditions to avoid side reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-hydroxytryptamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced tryptamine derivatives.
Substitution: Formation of various substituted tryptamines
Scientific Research Applications
2-Methyl-5-hydroxytryptamine hydrochloride is widely used in scientific research due to its ability to selectively activate serotonin receptors. Its applications include:
Chemistry: Studying the structure-activity relationships of serotonin receptors.
Biology: Investigating the role of serotonin in various biological processes.
Medicine: Exploring potential therapeutic uses for mood disorders and other conditions.
Industry: Used in the development of new pharmaceuticals targeting serotonin receptors
Mechanism of Action
2-Methyl-5-hydroxytryptamine hydrochloride exerts its effects by binding to and activating 5-HT3 and 5-HT6 receptors. These receptors are part of the serotonin receptor family and are involved in various signaling pathways. Upon binding, the compound mimics the action of serotonin, leading to the activation of downstream signaling cascades that regulate mood, cognition, and other physiological functions .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxytryptamine (Serotonin): The natural neurotransmitter that 2-Methyl-5-hydroxytryptamine hydrochloride mimics.
5-Methoxytryptamine: Another tryptamine derivative with similar receptor activity.
α-Methyl-5-hydroxytryptamine: A synthetic compound with similar agonist properties
Uniqueness
This compound is unique due to its selective activation of 5-HT3 and 5-HT6 receptors, making it a valuable tool for studying these specific receptor subtypes. Its structural modifications also confer distinct pharmacological properties compared to other tryptamine derivatives .
Properties
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7;/h2-3,6,13-14H,4-5,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVRHQPXSBWLQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845861-49-6 | |
Record name | 2-Methylserotonin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methyl-5-hydroxytryptamine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DHM9Z9BHR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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